molecular formula C12H23N3O2 B1288624 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate CAS No. 219725-67-4

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate

Cat. No.: B1288624
CAS No.: 219725-67-4
M. Wt: 241.33 g/mol
InChI Key: FWKMGWWNAQGBFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, commonly referred to as TBAP, is a synthetic compound that has been used in various research applications in recent years. It has been found to have a range of biochemical and physiological effects, and has been the subject of much study to assess its potential for use in various laboratory experiments.

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial components of many natural products and compounds with therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).

Ligands for D2-like Receptors

Piperazine derivatives, including arylcycloalkylamines, play a significant role in enhancing the potency and selectivity of binding affinity at D2-like receptors, which are exemplified in several antipsychotic agents. This review highlights the contributions of two key pharmacophoric groups to the synthesized agents' potency and selectivity at D2-like receptors (Sikazwe et al., 2009).

Synthetic Routes of Pharmaceuticals

Exploration of synthetic routes for pharmaceuticals like vandetanib has shown that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a related compound, plays a critical role in the synthesis process, demonstrating the importance of tert-butyl piperazine derivatives in drug manufacturing (Mi, 2015).

Metabolism and Pharmacology of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, which are used in the treatment of depression, psychosis, or anxiety, involves extensive pre-systemic and systemic processing, including N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and underscore the significance of piperazine structures in pharmacological applications (Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs, found in a variety of therapeutic agents such as antipsychotics, antihistamines, and antidepressants. The slight modification in the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of resultant molecules, demonstrating the versatility and importance of piperazine derivatives in drug discovery (Rathi et al., 2016).

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMGWWNAQGBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611168
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219725-67-4
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219725-67-4
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